An In-depth Technical Guide to 5-Bromo-6-chloroindoline-2,3-dione: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-Bromo-6-chloroindoline-2,3-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-chloroindoline-2,3-dione, a halogenated derivative of the versatile isatin scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. The strategic placement of bromine and chlorine atoms on the indole ring system modulates the electronic and lipophilic properties of the parent molecule, offering a unique profile for potential therapeutic applications. This guide provides a comprehensive analysis of the chemical and physical properties of 5-bromo-6-chloroindoline-2,3-dione, detailed synthetic protocols, and an exploration of its anticipated biological activities based on the well-established pharmacology of related isatin analogs. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental rationale and potential applications of this compound in modern drug discovery.
Introduction: The Isatin Scaffold and the Influence of Halogenation
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The reactivity of its dicarbonyl system at the C2 and C3 positions, as well as the N-H group at the N1 position, provides a versatile platform for chemical modifications.
Halogenation of the isatin core is a well-established strategy in medicinal chemistry to enhance biological activity. The introduction of halogens can increase lipophilicity, thereby improving membrane permeability, and can also lead to more favorable binding interactions with biological targets.[2] The presence of both a bromine and a chlorine atom in 5-bromo-6-chloroindoline-2,3-dione is expected to confer a unique combination of steric and electronic properties, making it a compelling candidate for further investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-bromo-6-chloroindoline-2,3-dione is fundamental for its application in research and development.
Chemical Structure and Identifiers
-
IUPAC Name: 5-Bromo-6-chloro-1H-indole-2,3-dione
-
Synonyms: 5-bromo-6-chloroindoline-2,3-dione, 5-bromo-6-chloroisatin
-
CAS Number: 259667-43-1[3]
-
Molecular Formula: C₈H₃BrClNO₂[3]
-
Molecular Weight: 260.48 g/mol
Physical Properties
| Property | Value | Reference |
| Physical Form | Solid | [3] |
| Storage | Store at room temperature in a dry place. | [3] |
| Purity | Typically available at ≥98% purity. | [3] |
Spectroscopic Data (Predicted and Comparative)
While specific experimental spectra for 5-bromo-6-chloroindoline-2,3-dione are not widely published, the following represents predicted data based on the analysis of closely related halogenated isatins.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C4 and C7 positions of the indole ring. The exact chemical shifts will be influenced by the electron-withdrawing effects of the adjacent carbonyl and halogen substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (C2 and C3) in the downfield region (typically δ 160-185 ppm). Signals for the six aromatic carbons will also be present, with their chemical shifts influenced by the positions of the bromine and chlorine atoms.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), and strong absorptions for the two carbonyl groups (C=O) in the region of 1700-1750 cm⁻¹.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Synthesis and Purification
The synthesis of 5-bromo-6-chloroindoline-2,3-dione can be achieved through established methods for isatin synthesis, with the Sandmeyer isatin synthesis being a prominent and adaptable approach.
Retrosynthetic Analysis and Workflow
The synthesis logically begins with a suitably substituted aniline, which undergoes condensation and subsequent acid-catalyzed cyclization to form the isatin ring system.
Caption: Synthetic workflow for 5-bromo-6-chloroindoline-2,3-dione.
Detailed Experimental Protocol: Modified Sandmeyer Synthesis
This protocol is based on the classical Sandmeyer isatin synthesis, adapted for the specific starting material.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-bromo-3-chlorophenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-bromo-3-chloroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
To this solution, add a solution of chloral hydrate (1.1 equivalents) in water.
-
A separate solution of hydroxylamine hydrochloride (3.3 equivalents) in water is prepared and added dropwise to the reaction mixture while maintaining the temperature below 10°C with an ice bath.
-
After the addition is complete, heat the mixture to 40-50°C and stir for 1-2 hours.
-
Cool the reaction mixture to room temperature and filter the resulting precipitate.
-
Wash the solid with cold water and dry under vacuum to yield the crude isonitrosoacetanilide intermediate.
Step 2: Cyclization to 5-Bromo-6-chloroindoline-2,3-dione
-
In a fume hood, carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-heated concentrated sulfuric acid (approximately 10-15 equivalents by weight) at 60-70°C in a beaker with stirring.
-
After the addition is complete, the temperature is slowly raised to 80-90°C and maintained for 30-60 minutes, or until the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude product is then dried.
Purification
The crude 5-bromo-6-chloroindoline-2,3-dione can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of ethanol and water.
Chemical Reactivity
The chemical reactivity of 5-bromo-6-chloroindoline-2,3-dione is primarily centered around the dicarbonyl system and the lactam nitrogen.
-
N-Substitution: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation, acylation, or arylation at the N1 position.
-
Reactions at C3-Carbonyl: The C3-keto group is highly electrophilic and readily undergoes nucleophilic addition and condensation reactions with a variety of nucleophiles, including amines, hydrazines, and active methylene compounds, to form a diverse array of derivatives.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring can undergo further electrophilic substitution, although the existing halogen substituents will influence the position of the incoming electrophile.
Caption: Key reactivity sites of the isatin scaffold.
Potential Biological Activities and Applications in Drug Discovery
While specific biological data for 5-bromo-6-chloroindoline-2,3-dione is limited, the extensive research on halogenated isatin derivatives provides a strong basis for predicting its therapeutic potential.
Anticancer Activity
Halogenated isatins have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and anti-angiogenic effects.[1] The presence of both bromo and chloro substituents on the aromatic ring of the target molecule may enhance its cytotoxic potential against various cancer cell lines. Further screening against a panel of cancer cell lines is warranted to determine its IC₅₀ values and elucidate its mechanism of action.
Antimicrobial Activity
Isatin derivatives are known to possess broad-spectrum antimicrobial activity against a range of bacteria and fungi. Halogenation has been shown to often enhance this activity. It is plausible that 5-bromo-6-chloroindoline-2,3-dione could exhibit inhibitory effects against various pathogenic microorganisms. Standard antimicrobial assays, such as determining the minimum inhibitory concentration (MIC), would be necessary to quantify its efficacy.
Conclusion
5-Bromo-6-chloroindoline-2,3-dione is a synthetically accessible and promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and an evidence-based projection of its potential biological activities. The unique electronic and steric contributions of the dual halogen substituents make this molecule a prime candidate for further investigation in anticancer and antimicrobial drug discovery programs. The experimental protocols and theoretical insights presented herein are intended to empower researchers to unlock the full potential of this intriguing isatin derivative.
References
-
JETIR (2023). Theoretical Study of Isatin and its Halogenated Derivatives. JETIR, 10(8). Available at: [Link]
-
JETIR (2023). THEORETICAL STUDY OF ISATIN AND ITS HALOGENATED DERIVATIVES. JETIR, 10(8). Available at: [Link]
-
Arora, D. E. (2026). NMR and IR Spectroscopic analysis of Anions of Enol form of Isatin and its Halogenated Derivatives: A Theoretical Study. International Journal of Innovative Research in Technology (IJIRT), 12(9), 3241–3260. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-6-chloro-1H-indole. Retrieved from [Link]
-
Adibi, H., Beyhaghi, E., Hayati, S., Hosseinzadeh, L., & Amin, N. (2022). In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2439–2447. Available at: [Link]
-
SpectraBase. (n.d.). 5-bromo-6-chloro-1H-indol-3-yl acetate. Retrieved from [Link]
-
Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201. Available at: [Link]
-
NextSDS. (n.d.). 5-Bromo-6-chloro-1H-indole-2,3-dione — Chemical Substance Information. Retrieved from [Link]
-
ChemWhat. (2026). 5-bromo-6-chloro-indole. Retrieved from [Link]
-
Mor. J. Chem. (2016). Synthesis and reactivity of new heterocyclic systems derived from 5-chloro- 1H-indole-2,3-dione. Moroccan Journal of Chemistry, 4(4), 1157-1163. Available at: [Link]
-
Khan, I., & Ibrar, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(11), 2373-2391. Available at: [Link]
-
dos Santos, J. C. S., et al. (2022). Synthesis and Phytotoxic Evaluation of Isatin Derivatives Supported by 3D-QSAR Study. Molecules, 28(1), 249. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5-Bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (2017). View of SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]
-
Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 2(4), x170355. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Cambridge University Press & Assessment. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 5-Bromo-6-chloro-2,3-dihydro-1h-indole. Retrieved from [Link]
-
Li, Y., et al. (2013). Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors. Molecules, 18(11), 13876-13890. Available at: [Link]
-
MassBank. (2007). MSBNK-Waters-WA000567. Retrieved from [Link]
-
NextSDS. (n.d.). 5-bromo-6-chloro-2,3-dihydro-1H-indole — Chemical Substance Information. Retrieved from [Link]
-
NIST. (2026). 1H-Indole, 5-chloro-. Retrieved from [Link]
-
Inalco Pharmaceuticals. (n.d.). 5-bRomo-6-cHloRo-3-inDolyl-β-D-GalactoPyRanoSiDe. Retrieved from [Link]
